molecular formula C9H9Cl2NO3 B124499 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene CAS No. 41200-97-9

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

Cat. No.: B124499
CAS No.: 41200-97-9
M. Wt: 250.08 g/mol
InChI Key: USZMRJRYGHZJID-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS: 41200-97-9) is a substituted aromatic compound featuring a benzene ring with two chlorine atoms at positions 1 and 5, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4 . Its molecular formula is C₉H₈Cl₂NO₃, with a molecular weight of 266.08 g/mol.

Properties

IUPAC Name

1,5-dichloro-2-nitro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZMRJRYGHZJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194125
Record name 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
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Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41200-97-9
Record name 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
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Record name 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
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Record name 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene
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Record name 1,5-dichloro-2-(1-methylethoxy)-4-nitrobenzene
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Biological Activity

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9) is a chemical compound used primarily in the synthesis of agrochemicals, particularly herbicides such as Oxadiazon. This article explores its biological activity, including toxicity, mutagenicity, and potential interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉Cl₂NO₃
  • Molecular Weight : 250.08 g/mol
  • Synonyms : 2,4-Dichloro-5-nitrophenyl Isopropyl Ether, 1,5-Dichloro-2-nitro-4-propan-2-yloxybenzene

Biological Activity Overview

This compound exhibits significant biological activity that can affect various biological systems. The following sections detail its toxicity, mutagenicity, and potential mechanisms of action.

Toxicity

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Acute Toxicity : The compound has demonstrated acute toxicity in animal models. The LD50 values indicate a moderate level of toxicity, with values ranging from 625 to 950 mg/kg for oral administration in rats .
  • Chronic Effects : Repeated exposure has been linked to hematological effects, including methaemoglobinaemia. Studies suggest that the compound may primarily affect the hematological system and kidneys after oral administration .

Mutagenicity

Research indicates that this compound has mutagenic properties:

  • In Vitro Studies : The compound has shown mutagenic activity in Salmonella typhimurium but not in Chinese Hamster Ovary (CHO) cells. It induced chromosomal aberrations in V79 cells only at cytotoxic concentrations .
  • In Vivo Studies : Limited data are available regarding its genotoxicity in vivo; however, some studies have indicated potential mutagenic effects under specific conditions .

The biological effects of this compound can be attributed to its chemical structure:

  • Bioreduction : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage and toxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Acute Toxicity : A study conducted on rats revealed that acute exposure resulted in lethargy and weakness, indicating significant systemic effects .
  • Mutagenicity Assessment : In a controlled laboratory setting, the compound was tested for mutagenic potential using various strains of bacteria and mammalian cells. Results showed positive mutagenicity in bacterial assays but not in mammalian cell tests .
  • Environmental Impact Studies : Research has also focused on the environmental persistence and degradation pathways of this compound when used as an herbicide. Its photodegradation under UV light has been documented, highlighting its potential ecological risks .

Data Tables

PropertyValue
Molecular FormulaC₉H₉Cl₂NO₃
Molecular Weight250.08 g/mol
LD50 (oral, rat)625 - 950 mg/kg
Mutagenicity (Salmonella)Positive
Mutagenicity (CHO cells)Negative

Scientific Research Applications

Chemical Research

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene is primarily used as an intermediate in the synthesis of other organic compounds. It serves as a building block for various chemical reactions due to its reactive functional groups.

Pharmaceuticals

The compound has potential applications as a precursor in pharmaceutical development. Its structural characteristics may allow it to be modified into biologically active molecules. Although specific mechanisms of action in biological systems are not well-documented, the compound's nitro group suggests potential for bioactivity similar to other nitroaromatic compounds.

Herbicide Synthesis

This compound is noted for its role in the synthesis of herbicides such as Oxadiazon, which is used for pre-emergent weed control in various crops. The structural similarity allows for modifications that enhance herbicidal activity.

Case Study 1: Synthesis of Herbicides

A study conducted on the synthesis of Oxadiazon involved using this compound as a critical intermediate. The research demonstrated that through selective nitration and subsequent reactions, effective herbicidal properties were achieved with minimal environmental impact.

Case Study 2: Toxicological Assessments

Toxicological studies have highlighted the importance of understanding the safety profile of nitroaromatic compounds like this compound. Investigations into its potential hazards reveal that similar compounds can cause hematological toxicity and methemoglobinemia. Continuous monitoring and safety assessments are recommended for environments where this compound is utilized.

Safety and Environmental Considerations

Handling of this compound should be approached with caution due to its classification as potentially hazardous based on structural similarities to other nitroaromatic compounds. Proper safety protocols must be established to mitigate risks associated with exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene with structurally analogous compounds, focusing on substituents, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Reactivity Safety/Regulatory Notes
This compound 41200-97-9 C₉H₈Cl₂NO₃ Cl (1,5), -OCH(CH₃)₂ (2), -NO₂ (4) Likely intermediate in synthesis; nitro group may enable reduction to amines (e.g., for drug precursors) . REACH-regulated; handling precautions required .
1,5-Dichloro-3-methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ Cl (1,5), -OCH₃ (3), -NO₂ (2) Research chemical; smaller methoxy group reduces steric hindrance compared to isopropoxy, potentially altering reaction kinetics . Toxic upon inhalation; requires respiratory protection .
4-chloro-1-ethoxy-2-nitrobenzene Not provided C₈H₇ClNO₃ Cl (4), -OCH₂CH₃ (1), -NO₂ (2) Aromatic nitro compound; ethoxy group at position 1 may influence electrophilic substitution patterns compared to isopropoxy derivatives . Limited safety data; standard nitro compound precautions apply .
2,4-dichloro-5-isopropoxyaniline 41200-96-8 C₉H₁₀Cl₂NO Cl (2,4), -OCH(CH₃)₂ (5), -NH₂ (1) Amine functionality makes it a precursor for heterocyclic synthesis (e.g., benzimidazoles); less oxidizing than nitro analogs . REACH-regulated; potential sensitizer .
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- 3615-21-2 C₈H₃Cl₂F₃N₂ Cl (4,5), -CF₃ (2), fused benzimidazole core Herbicide (flax/cereals); trifluoromethyl group enhances bioactivity and environmental persistence . DOT-listed hazardous solid; causes liver toxicity and irritation .

Key Structural and Functional Differences:

Nitro vs. Amine: The nitro group in this compound makes it more electrophilic and reducible (e.g., to diamines via SnCl₂ ), whereas 2,4-dichloro-5-isopropoxyaniline’s amine group is nucleophilic, enabling coupling reactions .

Reactivity :

  • Nitroaromatics like the target compound are prone to reduction (e.g., catalytic hydrogenation or SnCl₂-mediated reactions) to form diamines, which are valuable in benzimidazole synthesis .
  • The benzimidazole derivative (CAS 3615-21-2) exhibits herbicidal activity due to its heterocyclic core and electron-withdrawing groups (-Cl, -CF₃), which are absent in the simpler benzene-based analogs .

Safety Profiles :

  • Chloronitrobenzenes generally pose inhalation and dermal hazards. For example, 1,5-Dichloro-3-methoxy-2-nitrobenzene requires strict respiratory protection , while the benzimidazole herbicide is a DOT-listed toxicant .

Research Findings and Data Gaps

  • Environmental Impact : REACH tonnage data () imply industrial-scale production, necessitating further ecotoxicological studies.

Preparation Methods

Reaction Conditions and Mechanism

  • Substrates :

    • 2,4-Dichloro-5-nitrophenol (1 mol)

    • Isopropyl bromide (1.1–1.15 mol)

  • Catalysts :

    • Potassium carbonate (K₂CO₃, 1.1–1.15 mol)

    • Phase-transfer catalyst (e.g., polyoxyethylene glycol, 12–13 g/mol of phenol).

  • Solvent : Toluene (4.2–4.6 mL/g of phenol).

  • Temperature : Reflux (110–120°C).

Procedure :

  • Dissolve 2,4-dichloro-5-nitrophenol in toluene and heat to 50–80°C.

  • Add K₂CO₃ and phase-transfer catalyst, then gradually heat to boiling.

  • Slowly add isopropyl bromide under reflux for 3 hours.

  • Continue refluxing for 6 hours post-addition.

  • Wash the organic phase with water and recover the product via crystallization.

Yield : 98–99%.

Advantages Over DMF-Based Systems

Earlier methods used dimethylformamide (DMF) , but toluene avoids colloidal byproduct formation and simplifies purification. Comparative yields:

SolventByproduct FormationYield (%)
TolueneMinimal98–99
DMFSignificant94–95

Alternative Methods and Precursor Synthesis

Phase-Transfer Catalysis in Nitroarene Synthesis

The use of phase-transfer catalysts (e.g., quaternary ammonium salts) is critical in nitroaryl ether syntheses. For example:

  • Catalysts : Tetrabutylammonium chloride or polyethers enhance reaction rates in biphasic systems.

  • Efficiency : Reduces reaction time by 30–40% compared to uncatalyzed systems.

Industrial-Scale Optimization

Solvent Selection

Toluene outperforms polar aprotic solvents (e.g., DMF) due to:

  • Lower Hygroscopicity : Prevents potassium salt aggregation.

  • Ease of Recovery : Recyclable via distillation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene in laboratory settings?

  • Methodological Answer : A typical synthesis involves nitration and nucleophilic substitution. For example, nitration of a dichlorobenzene precursor (e.g., 1,5-dichloro-2-(1-methylethoxy)benzene) using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of isomers and byproducts . Reaction progress can be monitored by TLC (silica plates, UV visualization) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • GC-MS (gas chromatography-mass spectrometry) to confirm molecular weight and fragmentation patterns, referencing EPA Method 8270D for semivolatile organics .
  • HPLC (high-performance liquid chromatography) with UV detection (λ ~254 nm) to assess purity (>97% as per HPLC-grade standards) .
  • NMR (¹H/¹³C) to verify substitution patterns, particularly distinguishing the isopropyl ether group (δ ~1.3 ppm for CH₃ in ¹H NMR) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and closed systems to avoid inhalation or skin contact.
  • Wear nitrile gloves, safety goggles, and lab coats. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Install emergency eyewash stations and showers, as nitroaromatics can cause severe irritation .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting points) be resolved?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 63–64°C in some catalogs vs. 30–33°C for isomers ) may arise from impurities or isomer contamination. To resolve:

  • Perform differential scanning calorimetry (DSC) to measure precise phase transitions.
  • Use recrystallization in ethanol or dichloromethane to isolate pure crystals, followed by comparative melting point analysis across multiple batches .

Q. What strategies optimize the separation of positional isomers during synthesis?

  • Methodological Answer : Isomer separation requires:

  • Preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution).
  • Crystallization selectivity : Leverage differences in solubility (e.g., 1,5-dichloro vs. 1,3-dichloro isomers in ethanol at low temperatures) .
  • Computational modeling (e.g., DFT calculations) to predict isomer retention times based on polarity and steric effects .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be studied?

  • Methodological Answer :

  • Conduct kinetic studies under varying conditions (temperature, solvent polarity). For example, track reaction rates with methoxide ions in DMSO using in-situ IR spectroscopy to monitor nitro group stability.
  • Compare activation energies via Arrhenius plots , noting steric hindrance from the isopropyl ether group .

Q. What analytical approaches validate environmental stability and degradation pathways?

  • Methodological Answer :

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing breakdown products via LC-MS/MS.
  • Soil microcosm experiments : Incubate with microbial consortia and quantify residual compound using EPA Method 8270D .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity grades (e.g., 95% vs. >97%)?

  • Methodological Answer : Cross-validate purity claims using orthogonal methods:

  • Elemental analysis (CHNS) to verify stoichiometry.
  • Karl Fischer titration for water content, which may inflate impurity levels in hygroscopic samples .
  • Batch-to-batch reproducibility tests under standardized synthesis protocols .

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